N-({[2,3'-bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions under which reactions occur, the products formed, and the speed (rate) of reaction are all important aspects .Physical and Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties describe how a substance reacts with other substances .Scientific Research Applications
Synthesis and Material Applications
Oxazoles, including derivatives similar to the query compound, have been utilized as masked forms of activated carboxylic acids, demonstrating utility in the synthesis of macrolides like recifeiolide and curvularin. This application showcases the versatility of oxazole derivatives in complex organic synthesis processes (Wasserman et al., 1981).
The catalysis involving gold has been employed to synthesize 2,5-disubstituted oxazoles from propargylcarboxamides under mild conditions, revealing the importance of such derivatives in medicinal chemistry and material science (Hashmi et al., 2004).
Research on auxiliary-directed Pd-catalyzed C(sp(3))-H bond activation of α-aminobutanoic acid derivatives has shown that oxazole-4-carboxamide moieties can direct activation of inert γ-C(sp(3))-H bonds for C-C bond formation, highlighting their potential in the development of non-natural amino acids (Pasunooti et al., 2015).
Medicinal Chemistry and Pharmacology
The synthesis of biphenyl benzothiazole-2-carboxamide derivatives and their in vivo diuretic activity demonstrate the pharmaceutical applications of compounds structurally related to the query compound, emphasizing their potential in drug development (Yar & Ansari, 2009).
Compounds based on indazole and indole-5-carboxamides have been identified as selective and reversible monoamine oxidase B inhibitors, showcasing the relevance of oxazole derivatives in the development of neuroprotective agents (Tzvetkov et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9-6-12(16-20-9)14(17)15-7-11-2-3-13(19-11)10-4-5-18-8-10/h2-6,8H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHZQQXMEUJUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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